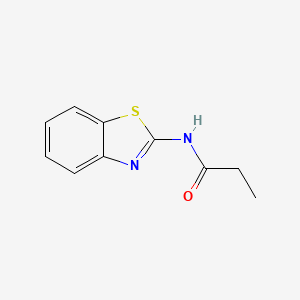

N-(1,3-benzothiazol-2-yl)propanamide

Description

Properties

Molecular Formula |

C10H10N2OS |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)propanamide |

InChI |

InChI=1S/C10H10N2OS/c1-2-9(13)12-10-11-7-5-3-4-6-8(7)14-10/h3-6H,2H2,1H3,(H,11,12,13) |

InChI Key |

RYWYJGXIHQNKFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Preparation Methods

Direct Amidation via Carbodiimide Coupling

The DCC (N,N′-dicyclohexylcarbodiimide)-mediated method is a widely adopted strategy for amide bond formation. Adapted from benzothiazole-profen hybrid syntheses, this route involves coupling 2-aminobenzothiazole (2-ABT) with propanoic acid under mild conditions:

-

Reaction Setup :

-

Propanoic acid (1 mmol) and DCC (1.2 mmol) are dissolved in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

After 30 minutes of activation at 25°C, 2-ABT (1 mmol) is added, and stirring continues for 4–24 hours.

-

Precipitation of dicyclohexylurea (DCU) indicates progression, with completion monitored via TLC (Rf ≈ 0.55 in ethyl acetate/hexane).

-

-

Workup :

-

DCU is removed by filtration, and the solvent is evaporated under reduced pressure.

-

Crude product is recrystallized from ethanol to yield white crystalline This compound .

-

Key Data :

Acid Chloride Mediated Synthesis

This classical approach, derived from benzamide analog syntheses, involves sequential activation of propanoic acid to its acid chloride, followed by amidation:

-

Propanoic Acid Chloride Synthesis :

-

Propanoic acid (1 mmol) is treated with excess thionyl chloride (SOCl₂, 3 mmol) at 70°C for 2 hours.

-

Excess SOCl₂ is removed under vacuum to isolate propanoyl chloride.

-

-

Amidation with 2-Aminobenzothiazole :

-

Propanoyl chloride (1 mmol) is added dropwise to a stirred solution of 2-ABT (1.5 mmol) in acetone.

-

Reflux at 60°C for 3 hours ensures complete reaction, monitored by TLC.

-

The product is purified via recrystallization (ethanol) or column chromatography (silica gel, ethyl acetate/hexane).

-

Key Data :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Stoichiometric Considerations

-

DCC Excess : A 1.2:1 DCC:acid ratio minimizes unreacted starting material.

-

2-ABT Loading : A 1.5:1 amine:acid chloride ratio ensures complete consumption of the electrophile.

Analytical Characterization

Spectral Data

Infrared Spectroscopy (IR) :

¹H-NMR (400 MHz, DMSO-d₆) :

¹³C-NMR :

Physicochemical Properties

| Property | DCC Method | Acid Chloride Method |

|---|---|---|

| Melting Point (°C) | 148–150 | 145–147 |

| Rf (Ethyl Acetate/Hexane) | 0.58 | 0.61 |

| Molecular Formula | C₁₀H₁₀N₂OS | C₁₀H₁₀N₂OS |

Comparative Analysis of Methods

Yield and Efficiency

Chemical Reactions Analysis

Reactivity:: N-(1,3-benzothiazol-2-yl)propanamide can participate in various chemical reactions:

Oxidation: It may undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions at the benzothiazole ring or the amide group are possible.

Propionyl chloride or propionic anhydride: Used for amide bond formation.

Oxidizing agents (e.g., hydrogen peroxide): Employed in oxidation reactions.

Reducing agents (e.g., sodium borohydride): Used for reduction processes.

Major Products:: The specific products formed depend on reaction conditions and reagents. Oxidation may yield nitro-substituted derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)propanamide finds applications in various fields:

Chemistry: As a building block for designing novel compounds.

Biology: It may serve as a probe or ligand in biological studies.

Medicine: Investigated for potential therapeutic effects.

Industry: Used in the synthesis of other valuable molecules.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Spectral Data Comparison

Table 2: FTIR and NMR Signatures

Key Findings :

Anticancer and Enzyme Inhibition

- N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) : Demonstrated anticancer activity via in vitro assays, likely due to piperazine-enhanced solubility and target binding .

- N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide (BTA) : Exhibited CK-1δ inhibition (pIC₅₀ = 7.8), outperforming some propanamide analogues in docking studies .

Biological Activity

N-(1,3-benzothiazol-2-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a propanamide backbone. The molecular formula is . The presence of the benzothiazole group contributes to its diverse biological activities, making it a subject of interest in drug development.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance:

- Bacterial Inhibition : Studies have shown effectiveness against pathogens such as Salmonella typhimurium and Klebsiella pneumoniae, with mechanisms involving interference with bacterial cell wall synthesis or inhibition of key enzymes essential for bacterial survival.

- Fungal Activity : The compound has also demonstrated antifungal properties, making it a candidate for further exploration in treating fungal infections.

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been highlighted in several studies. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

- Mechanism of Action : The compound's ability to inhibit COX enzymes suggests its potential use in managing inflammatory conditions. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines and other mediators .

- Case Studies : In experimental models of inflammation, this compound demonstrated comparable efficacy to conventional anti-inflammatory drugs like diclofenac .

3. Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties:

- Cell Viability Assays : In vitro studies using cancer cell lines have shown that the compound can reduce cell viability and induce apoptosis in certain types of cancer cells .

- Mechanisms of Action : The anticancer effects are thought to be mediated through the induction of oxidative stress and modulation of apoptotic pathways.

Research Findings

| Study | Findings |

|---|---|

| Mortimer et al. (2006) | Identified antibacterial and anti-inflammatory properties of benzothiazole derivatives. |

| Kumar et al. (2018) | Demonstrated selective inhibition of COX-2 over COX-1 by derivatives similar to this compound. |

| Venkatesh & Pandeya (2019) | Reported comparable anti-inflammatory activities to diclofenac in benzothiazole derivatives. |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazole derivatives, including this compound. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria.

- Inflammation Model : In a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a marked reduction in edema comparable to standard anti-inflammatory treatments.

- Cancer Cell Line Study : A series of assays on human breast cancer cell lines revealed that this compound reduced cell proliferation by inducing apoptosis at concentrations as low as 10 μM.

Q & A

Q. What are the optimal synthetic routes for N-(1,3-benzothiazol-2-yl)propanamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a benzothiazole-2-amine derivative with propionic acid derivatives (e.g., acyl chlorides or anhydrides). Key steps include:

- Reaction Conditions: Use of polar aprotic solvents (e.g., DMF or DCM) and catalysts like triethylamine to facilitate amide bond formation .

- Purification: Column chromatography (silica gel or reverse-phase) is critical for isolating the compound from byproducts. For example, highlights purification using N-P silica columns and reverse-phase flash chromatography to achieve >95% purity.

- Yield Optimization: Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of benzothiazole-2-amine to acyl chloride) and reaction time (12–24 hours under reflux) can improve yields to >80% .

Q. How can spectroscopic techniques (NMR, FTIR, HRMS) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- H NMR: Key signals include aromatic protons (δ 7.2–8.5 ppm for benzothiazole), methylene protons adjacent to the amide (δ 2.8–3.5 ppm), and NH protons (δ 10–12 ppm, broad singlet) . Discrepancies in integration ratios may indicate incomplete coupling or impurities.

- FTIR: Confirm amide C=O stretch (~1650–1680 cm) and benzothiazole C=N absorption (~1600 cm) .

- HRMS: Exact mass analysis (e.g., m/z 586.0991 [M+H] in ) validates molecular formula and detects isotopic patterns.

Example: In , H NMR of N-(1,3-benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenylpropanamide showed distinct aromatic and alkyl proton shifts, confirming regioselective coupling.

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives targeting anticancer activity?

Methodological Answer:

- Structural Modifications: Introduce substituents on the benzothiazole ring (e.g., halogenation at position 5 or 6) or modify the propanamide side chain (e.g., sulfonyl or indole groups) to assess impact on bioactivity .

- Biological Assays: Use in vitro cytotoxicity screens (e.g., MTT assay against HeLa or MCF-7 cells) and compare IC values. reports derivatives with IC <10 µM, suggesting potent anticancer potential.

- Computational Modeling: Molecular docking (e.g., against EGFR or tubulin) identifies key interactions. For example, suggests sulfonyl groups enhance binding affinity to hydrophobic pockets.

Q. How can contradictory data on the antimicrobial activity of this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from variations in:

- Test Strains: Gram-positive vs. Gram-negative bacteria (e.g., reports MIC of 8 µg/mL against S. aureus but no activity against E. coli).

- Experimental Design: Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin).

- Compound Stability: Assess degradation under assay conditions via HPLC. For instance, notes that hydrolytic instability of the amide bond in acidic media may reduce efficacy.

Recommendations:

- Perform dose-response curves in triplicate.

- Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects.

Q. What computational strategies are effective for predicting the metabolic stability of this compound analogs?

Methodological Answer:

- In Silico Tools: Use ADMET predictors (e.g., SwissADME) to estimate metabolic hotspots (e.g., amide hydrolysis or benzothiazole oxidation) .

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to identify labile sites. For example, highlights that sulfonyl groups increase metabolic resistance by stabilizing the amide bond.

- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to predict phase I metabolism .

Case Study: In , fluorinated derivatives showed prolonged half-lives in microsomal assays due to reduced CYP3A4-mediated oxidation.

Data Contradiction Analysis

Q. How to address discrepancies in thermal stability data for this compound derivatives?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Compare decomposition onset temperatures. For example, reports a 220°C onset for a sulfonyl derivative vs. 180°C for non-sulfonyl analogs.

- Crystallinity: Use XRD to assess polymorphic forms; amorphous phases may degrade faster .

- Humidity Control: Hygroscopicity (e.g., in ) can artificially lower melting points.

Resolution: Standardize TGA protocols (e.g., nitrogen atmosphere, 10°C/min heating rate) and pre-dry samples to <1% moisture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.